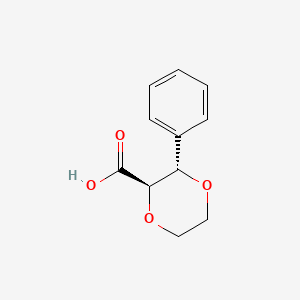
(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-フェニル-1,4-ジオキサン-2-カルボン酸は、ジオキサン環とフェニル基を含む独特の構造を持つキラル化合物です。
製法
合成経路と反応条件
(2R,3S)-3-フェニル-1,4-ジオキサン-2-カルボン酸の合成は、通常、ジオキサン環の形成に続き、カルボン酸基の導入が行われます。一般的な方法の1つには、酸性条件下でジオールとフェニル置換アルデヒドを使用してジオキサン環を形成する方法があります。カルボン酸基は、その後、酸化反応によって導入することができます。
工業的生産方法
この化合物の工業的生産には、品質と収量の一貫性を確保するために連続式反応器を使用することが含まれる場合があります。触媒と最適化された反応条件を使用することで、合成プロセスの効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid typically involves the formation of the dioxane ring followed by the introduction of the carboxylic acid group. One common method includes the use of diols and phenyl-substituted aldehydes under acidic conditions to form the dioxane ring. The carboxylic acid group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
反応の種類
(2R,3S)-3-フェニル-1,4-ジオキサン-2-カルボン酸は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されて異なる誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を変更することができます。
置換: フェニル基は、求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。
置換: ハロゲンやニトロ化剤などの試薬は、置換反応に一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンの形成につながる可能性があり、一方、還元はアルコールまたはアルカンの形成につながる可能性があります。
科学的研究の応用
(2R,3S)-3-フェニル-1,4-ジオキサン-2-カルボン酸は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用や代謝経路に関連する研究に使用することができます。
産業: ポリマーやその他の工業用化学品の生産に使用することができます。
作用機序
(2R,3S)-3-フェニル-1,4-ジオキサン-2-カルボン酸がその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、さまざまな生化学的経路に関与する酵素や受容体を含めることができます。この化合物の構造により、活性部位に適合し、これらの標的の活性を調節することができます。
類似化合物の比較
類似化合物
(2R,3S)-イソクエン酸: 構造が似ていますが、官能基が異なる別のキラル化合物です。
フェニル酢酸: フェニル基を共有していますが、ジオキサン環はありません。
独自性
(2R,3S)-3-フェニル-1,4-ジオキサン-2-カルボン酸は、ジオキサン環とフェニル基の組み合わせが特徴であり、独特の化学的特性と反応性を付与します。この独自性により、他の類似化合物では適さない特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
(2R,3S)-isocitric acid: Another chiral compound with a similar structure but different functional groups.
Phenylacetic acid: Shares the phenyl group but lacks the dioxane ring.
Uniqueness
(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid is unique due to its combination of a dioxane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
(2R,3S)-3-phenyl-1,4-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 |
InChIキー |
OZVZMPDVUMTGKV-VHSXEESVSA-N |
異性体SMILES |
C1CO[C@H]([C@@H](O1)C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1COC(C(O1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















